1-Octadecanaminium, N,N,N-trimethyl-, chloride

Catalog No.
S601076
CAS No.
112-03-8
M.F
C21H46ClN
M. Wt
348 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Octadecanaminium, N,N,N-trimethyl-, chloride

CAS Number

112-03-8

Product Name

1-Octadecanaminium, N,N,N-trimethyl-, chloride

IUPAC Name

trimethyl(octadecyl)azanium;chloride

Molecular Formula

C21H46ClN

Molecular Weight

348 g/mol

InChI

InChI=1S/C21H46N.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(2,3)4;/h5-21H2,1-4H3;1H/q+1;/p-1

InChI Key

VBIIFPGSPJYLRR-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCCCCCC[N+](C)(C)C.[Cl-]

Synonyms

stearyltrimethylammonium, stearyltrimethylammonium 1-methylethylsulfate, stearyltrimethylammonium acetate, stearyltrimethylammonium bromide, stearyltrimethylammonium chloride, stearyltrimethylammonium dimethylphosphate, stearyltrimethylammonium iodide, stearyltrimethylammonium methylsulfate, stearyltrimethylammonium monomesylate, stearyltrimethylammonium mononitrate, stearyltrimethylammonium monoperchlorate, stearyltrimethylammonium octadecanoate, stearyltrimethylammonium tetrafluoroborate(1-), STMA-C

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+](C)(C)C.[Cl-]

Isomeric SMILES

CCCCCCCCCCCCCCCCCC[N+](C)(C)C.[Cl-]

Cationic Surfactant and Phase Transfer Catalyst:

1-Octadecanaminium, N,N,N-trimethyl-, chloride, also known as cetyltrimethylammonium chloride (CTAC) or stearyltrimethylammonium chloride, is a quaternary ammonium compound with a long hydrophobic chain (octadecyl) and a positively charged head group (trimethylammonium). This unique structure makes it a valuable cationic surfactant. Cationic surfactants have the ability to lower the surface tension of water and form micelles in aqueous solutions. These micelles can encapsulate and solubilize hydrophobic molecules, making them useful in various research applications such as:

  • Membrane mimicry: CTAC micelles can mimic the structure and properties of biological membranes, allowing researchers to study membrane-protein interactions, drug-membrane interactions, and membrane transport processes .
  • Drug delivery: CTAC can be used as a carrier for hydrophobic drugs, improving their solubility and bioavailability .
  • Nanoparticle synthesis: CTAC can be used as a template or directing agent for the synthesis of various nanoparticles, such as metal nanoparticles and polymer nanoparticles .

Phase Transfer Catalyst:

Due to its amphiphilic nature (having both hydrophobic and hydrophilic regions), CTAC can act as a phase transfer catalyst. It can facilitate the transfer of molecules between immiscible phases, such as water and organic solvents. This is particularly useful in:

  • Organic synthesis: CTAC can be used to transfer reactants or catalysts from the aqueous phase to the organic phase, enabling reactions that would otherwise be difficult or impossible .
  • Extraction and separation: CTAC can be used to extract specific compounds from complex mixtures by selectively transferring them into a desired phase .

Other Applications:

-Octadecanaminium, N,N,N-trimethyl-, chloride finds applications in various other scientific research fields, including:

  • Antimicrobial studies: CTAC exhibits antimicrobial activity against some bacteria and fungi .
  • Gene transfection: CTAC can be used as a carrier for DNA molecules in gene transfection experiments .
  • Biosensors: CTAC can be used as a component in the development of biosensors for the detection of various biomolecules .

1-Octadecanaminium, N,N,N-trimethyl-, chloride, commonly known as trimethyloctadecylammonium chloride, is a quaternary ammonium compound with the chemical formula C21H46ClNC_{21}H_{46}ClN. This compound appears as a white or off-white powder and is odorless. It is highly soluble in polar solvents such as N,N-dimethylformamide and methanol, while being insoluble in non-polar solvents like hexane .

The mechanism of action depends on the specific application. Here are two examples:

  • Phase transfer catalysis: The cationic group interacts with anionic substrates in the aqueous phase, facilitating their transfer into the organic phase where the reaction takes place [].
  • Antimicrobial activity: The compound may disrupt the cell membrane of microorganisms due to its interaction with the negatively charged phospholipids, leading to cell death []. (More research is needed to fully understand the mechanism of antimicrobial activity).

1-Octadecanaminium, N,N,N-trimethyl-, chloride can be irritating to the skin, eyes, and respiratory system. It is also considered harmful if swallowed []. Here are some specific hazards:

  • Skin and eye irritation: Contact with the compound can cause redness, swelling, and pain [].
  • Respiratory irritation: Inhalation of dust or fumes may cause coughing, wheezing, and shortness of breath [].
  • Environmental hazard: The compound can be toxic to aquatic life [].
Typical for quaternary ammonium salts. It can react with acids to form corresponding ammonium salts and may also participate in nucleophilic substitution reactions. In aqueous solutions, it can dissociate into trimethylated ammonium ions and chloride ions. Additionally, it can interact with anionic surfactants to form micelles, which are important in various applications including emulsification and solubilization processes .

This compound can be synthesized through several methods:

  • Quaternization Reaction: This involves the reaction of trimethylamine with octadecanol in the presence of hydrochloric acid. The reaction yields 1-octadecanaminium, N,N,N-trimethyl-, chloride.
  • Alkylation: Another method involves the alkylation of dimethylamine with octadecyl bromide or iodide under basic conditions.
  • Direct Ammoniation: This method uses octadecyl halides reacted with trimethylamine in an aqueous medium to produce the desired quaternary ammonium salt .

1-Octadecanaminium, N,N,N-trimethyl-, chloride has a wide range of applications:

  • Surfactants: It is used as a surfactant in personal care products and detergents due to its emulsifying properties.
  • Biocides: The compound is utilized in disinfectants and preservatives owing to its antimicrobial activity.
  • Industrial Uses: It finds applications in textile processing, oil recovery, and as a phase transfer catalyst in organic synthesis .

Interaction studies indicate that 1-octadecanaminium, N,N,N-trimethyl-, chloride can form complexes with various anionic compounds. These interactions are essential for its function as a surfactant and biocide. Studies have shown that its effectiveness can be influenced by the presence of other surfactants or organic solvents, which may enhance or inhibit its antimicrobial activity .

Several compounds share structural characteristics with 1-octadecanaminium, N,N,N-trimethyl-, chloride. Here’s a comparison highlighting their uniqueness:

Compound NameChemical FormulaUnique Characteristics
1-Hexadecanaminium, N,N,N-trimethyl-, chlorideC_{19}H_{42}ClNShorter alkyl chain; less hydrophobic than octadecyl variant
1-Dodecanaminium, N,N,N-trimethyl-, chlorideC_{15}H_{34}ClNIntermediate chain length; used in personal care products
Benzyltrimethylammonium chlorideC_{10}H_{16}ClNAromatic structure; used primarily as a phase transfer catalyst

The primary distinction of 1-octadecanaminium, N,N,N-trimethyl-, chloride lies in its long hydrophobic alkyl chain, which enhances its surfactant properties compared to shorter-chain analogs. This characteristic makes it particularly effective in applications requiring strong surface activity and emulsification capabilities .

Physical Description

PelletsLargeCrystals

UNII

CZ70647U92

Related CAS

15461-40-2 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 265 companies from 17 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 10 of 265 companies. For more detailed information, please visit ECHA C&L website;
Of the 16 notification(s) provided by 255 of 265 companies with hazard statement code(s):;
H302 (91.37%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (36.47%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (20%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (81.57%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (30.59%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H400 (74.12%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (81.57%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

112-03-8

Use Classification

Cosmetics -> Hair conditioning; Preservative

General Manufacturing Information

All other chemical product and preparation manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
1-Octadecanaminium, N,N,N-trimethyl-, chloride (1:1): ACTIVE

Dates

Modify: 2023-08-15

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